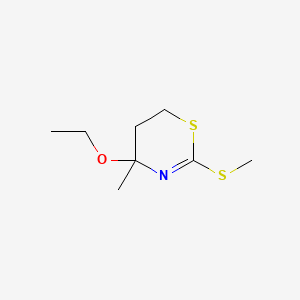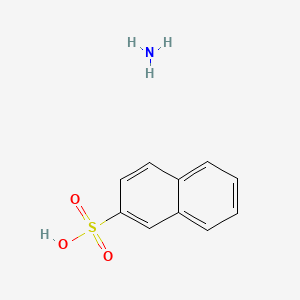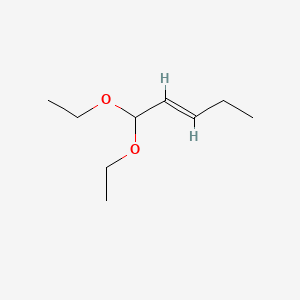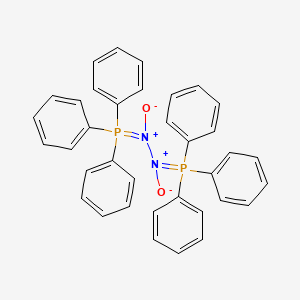
Bis(triphenylphosphoranylidene)-ammoniumnitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylphosphoranylidene)-ammoniumnitrite is a chemical compound known for its unique structure and properties It consists of a central ammonium ion bonded to two triphenylphosphoranylidene groups and a nitrite ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylphosphoranylidene)-ammoniumnitrite typically involves the reaction of triphenylphosphine with an appropriate ammonium salt under controlled conditions. One common method is the reaction of triphenylphosphine with ammonium nitrite in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like acetonitrile at a temperature of around 30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylphosphoranylidene)-ammoniumnitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The nitrite ion can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted ammonium salts .
Applications De Recherche Scientifique
Bis(triphenylphosphoranylidene)-ammoniumnitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Bis(triphenylphosphoranylidene)-ammoniumnitrite involves its interaction with molecular targets through its reactive nitrite ion and phosphoranylidene groups. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene groups, which can stabilize or destabilize certain reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphoranylidene)ammonium chloride: Similar in structure but contains a chloride ion instead of a nitrite ion.
Bis(triphenylphosphine)iminium chloride: Another related compound with similar reactivity but different applications.
Hexaphenyldiphosphazenium chloride: Shares structural similarities but has distinct chemical properties and uses.
Uniqueness
Bis(triphenylphosphoranylidene)-ammoniumnitrite is unique due to its combination of the nitrite ion with the triphenylphosphoranylidene groups. This unique structure imparts specific reactivity and properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C36H30N2O2P2 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
oxido-[oxido-(triphenyl-λ5-phosphanylidene)azaniumyl]-(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/C36H30N2O2P2/c39-37(41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(40)42(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
CBXCZAWMQUXOHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=[N+]([N+](=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


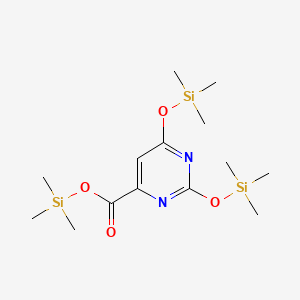
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
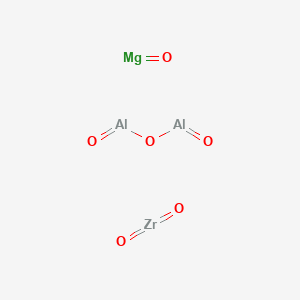
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
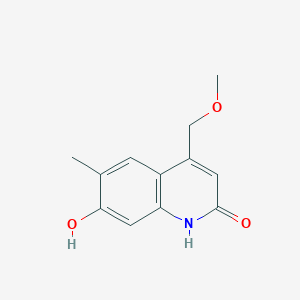
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
